Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate
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Overview
Description
Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate is a complex organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones. Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindoline derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with therapeutic properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate include:
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide
Uniqueness
What sets this compound apart is its unique structural features and reactivity profile, which make it a valuable compound for various synthetic and research applications. Its ability to undergo diverse chemical reactions and form a wide range of derivatives highlights its versatility and potential for innovation in multiple fields .
Properties
Molecular Formula |
C16H15NO5 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
methyl 1-(1,3-dioxoisoindol-2-yl)-4-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C16H15NO5/c1-22-15(21)16(8-6-10(18)7-9-16)17-13(19)11-4-2-3-5-12(11)14(17)20/h2-5H,6-9H2,1H3 |
InChI Key |
DMGPYFOPQWWFQK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(=O)CC1)N2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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